molecular formula C15H16F3N5O B12228019 4-Methoxy-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

4-Methoxy-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12228019
M. Wt: 339.32 g/mol
InChI Key: SEEPPRLJMQYDCL-UHFFFAOYSA-N
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Description

4-Methoxy-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperazine ring The piperazine ring is further substituted with a trifluoromethyl-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the methoxy group. The piperazine ring is then synthesized and attached to the pyrimidine core. Finally, the trifluoromethyl-pyridine moiety is introduced through a substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the pyridine ring can produce a piperidine derivative .

Scientific Research Applications

4-Methoxy-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl-pyridine moiety is known to enhance the compound’s binding affinity to certain receptors, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring provides flexibility in its interaction with biological targets .

Properties

Molecular Formula

C15H16F3N5O

Molecular Weight

339.32 g/mol

IUPAC Name

4-methoxy-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H16F3N5O/c1-24-13-3-5-20-14(21-13)23-8-6-22(7-9-23)12-10-11(2-4-19-12)15(16,17)18/h2-5,10H,6-9H2,1H3

InChI Key

SEEPPRLJMQYDCL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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